2-(3,4-Difluorophenyl)-N-hydroxyacetimidamide
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Overview
Description
2-(3,4-Difluorophenyl)-N-hydroxyacetimidamide is an organic compound characterized by the presence of a difluorophenyl group attached to an N-hydroxyacetimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Difluorophenyl)-N-hydroxyacetimidamide typically involves the reaction of 3,4-difluoroaniline with acetimidoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetimidoyl chloride. The resulting intermediate is then treated with hydroxylamine hydrochloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Difluorophenyl)-N-hydroxyacetimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into amines or other reduced derivatives.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(3,4-Difluorophenyl)-N-hydroxyacetimidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3,4-Difluorophenyl)-N-hydroxyacetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and exerting biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Difluorophenyl)acetamide
- 2-(3,4-Difluorophenyl)ethanamine
- 2-(3,4-Difluorophenyl)propanoic acid
Uniqueness
2-(3,4-Difluorophenyl)-N-hydroxyacetimidamide is unique due to the presence of both the difluorophenyl group and the N-hydroxyacetimidamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The difluorophenyl group enhances the compound’s stability and lipophilicity, while the N-hydroxyacetimidamide moiety contributes to its reactivity and potential biological activity.
Properties
CAS No. |
925252-33-1 |
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Molecular Formula |
C8H8F2N2O |
Molecular Weight |
186.16 g/mol |
IUPAC Name |
2-(3,4-difluorophenyl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C8H8F2N2O/c9-6-2-1-5(3-7(6)10)4-8(11)12-13/h1-3,13H,4H2,(H2,11,12) |
InChI Key |
DCWILVWGXRCHHR-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C/C(=N/O)/N)F)F |
Canonical SMILES |
C1=CC(=C(C=C1CC(=NO)N)F)F |
Origin of Product |
United States |
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